4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrobromide
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Description
The compound “4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-(3-chlorophenyl)” part suggests the presence of a chlorophenyl group attached to the 4th position of the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions involving the corresponding amines and acids .Mechanism of Action
Target of Action
It is known that similar compounds such as l-778123 target protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in post-translational modification of proteins, which is essential for their function.
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation . They function as ionophores, reducing the ability of ATP synthase to function optimally .
Biochemical Pathways
Compounds like cccp disrupt oxidative phosphorylation, a crucial pathway in cellular energy production . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.
Pharmacokinetics
A study on a similar compound, 4-amino-3-chlorophenyl hydrogen sulfate, showed that the elimination half-life in rats was approximately 1/30 of that in dogs after intravenous dosing . This suggests that the compound’s ADME properties may vary significantly between species.
Result of Action
Compounds like cccp that disrupt oxidative phosphorylation can lead to the gradual destruction of living cells and death of the organism .
Biochemical Analysis
Biochemical Properties
4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition leads to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and ROS levels . Furthermore, it impacts cell signaling pathways by inhibiting AchE, resulting in altered nerve impulse transmission and potential behavioral changes .
Molecular Mechanism
At the molecular level, 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide exerts its effects through several mechanisms. It binds to the active site of AchE, inhibiting its activity and leading to an accumulation of acetylcholine . This binding interaction is crucial for its role in modulating nerve impulse transmission. Additionally, the compound influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress response and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide has been associated with sustained inhibition of AchE and persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide vary with different dosages in animal models. At low doses, the compound effectively inhibits AchE without causing significant adverse effects . At higher doses, it can lead to toxic effects, including severe inhibition of AchE, oxidative stress, and potential neurotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal biochemical and cellular effects without causing toxicity .
Metabolic Pathways
4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate oxidative stress and cellular metabolism . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of ROS and other metabolic intermediates within cells . These interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Transport and Distribution
The transport and distribution of 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions influence its accumulation and distribution, affecting its overall biochemical and cellular effects .
Subcellular Localization
The subcellular localization of 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical and cellular effects .
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.BrH/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7;/h2-5H,1H3,(H3,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGYOLVDSQVGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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